

# 3-(4-Bromophenyl)propanamide: Structural Architecture, Synthesis, and Characterization

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## Compound of Interest

Compound Name: 3-(4-Bromophenyl)propanamide

Cat. No.: B7907424

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## Executive Summary: Resolving Structural Ambiguity

In the precision-driven field of medicinal chemistry, nomenclature ambiguity is a silent failure mode. The compound **3-(4-Bromophenyl)propanamide** is frequently conflated with its anilide isomer, N-(4-bromophenyl)propanamide. This guide definitively characterizes the primary amide variant (Isomer A), a critical "warhead" precursor and linker scaffold used in the development of peptidomimetics, HDAC inhibitors, and PROTAC linkers.

This document serves as a self-validating technical resource, providing the exact physicochemical profile, a robust synthesis protocol, and the analytical signatures required to distinguish this scaffold from its isomers.

## Molecular Architecture & Physicochemical Profile

The core structure of **3-(4-Bromophenyl)propanamide** consists of a phenyl ring substituted at the para position with a bromine atom, connected to a three-carbon propanamide chain. Unlike the anilide isomer (where the nitrogen is attached to the aromatic ring), the nitrogen here is part of a terminal primary amide group.

### 2.1. Structural Specifications

Parameter	Value	Technical Note
IUPAC Name	3-(4-Bromophenyl)propanamide	Denotes a propyl chain substituted at C3.[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO	
Molecular Weight	228.09 g/mol	Calculated using IUPAC atomic weights.
Exact Mass	226.9946 Da	Monoisotopic mass ( <sup>79</sup> Br isotope).
SMILES	<chem>NC(=O)CCc1ccc(Br)cc1</chem>	Defines the primary amide connectivity.
CAS Registry	Ambiguous in databases	Often conflated with CAS 2760-35-2 (Anilide). Verify by structure.
LogP (Predicted)	1.6 - 1.9	Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors	2	Primary amide (-NH <sub>2</sub> ).
H-Bond Acceptors	1	Carbonyl oxygen.[2]

## 2.2. Visual Structural Logic

The following diagram clarifies the connectivity and distinguishes the target from its common isomer.

Figure 1: Structural differentiation between the target primary amide and its anilide isomer. Note the nitrogen placement.[3]

## Synthetic Pathways & Process Chemistry

To ensure high purity and avoid the formation of the anilide isomer, a "Bottom-Up" synthesis from the carboxylic acid precursor is the industry standard. This method is self-validating because the starting material (acid) has a distinct melting point and NMR signature from the product (amide).

### 3.1. Protocol: Acid-to-Amide Conversion

Objective: Synthesize **3-(4-Bromophenyl)propanamide** from 3-(4-Bromophenyl)propanoic acid.

Reagents:

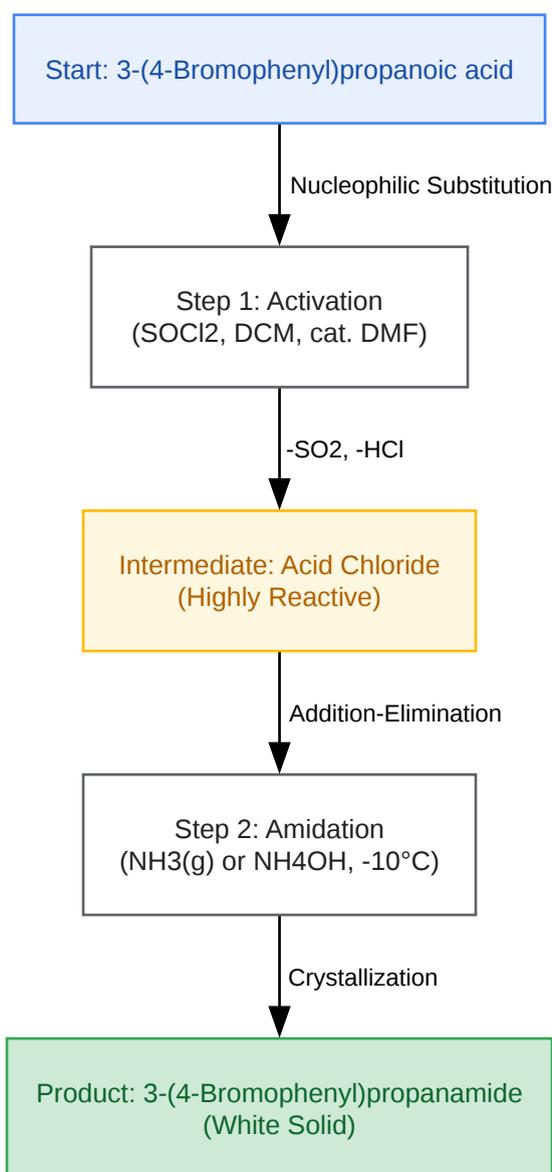
- Precursor: 3-(4-Bromophenyl)propanoic acid (CAS: 1643-30-7).
- Activation Agent: Thionyl Chloride (SOCl<sub>2</sub>) or Oxalyl Chloride.
- Amidation Agent: Aqueous Ammonia (28%) or Ammonia gas.

Step-by-Step Methodology:

- Activation (Acid Chloride Formation):
  - Dissolve 10.0 mmol of 3-(4-Bromophenyl)propanoic acid in dry Dichloromethane (DCM).
  - Add catalytic DMF (2 drops) followed by slow addition of Thionyl Chloride (12.0 mmol) at 0°C.
  - Mechanism: The carboxylic acid OH is converted to a good leaving group (Cl), releasing SO<sub>2</sub> and HCl gases.
  - Reflux for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride (Yellow oil).
- Amidation (Nucleophilic Acyl Substitution):
  - Redissolve the acid chloride in dry THF or DCM.
  - Cool to -10°C. Slowly sparge with Ammonia gas or add dropwise to a stirred solution of concentrated aqueous ammonia.
  - Critical Control: Maintain low temperature to prevent hydrolysis back to the acid.
  - Stir for 1 hour at room temperature.

- Workup & Purification:
  - Evaporate organic solvent.[4]
  - Precipitate the solid by adding cold water.
  - Filter and wash with water (removes  $\text{NH}_4\text{Cl}$  byproduct) and hexanes (removes non-polar impurities).
  - Recrystallization: Ethanol/Water mixture.

### 3.2. Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic route via acid chloride activation.

## Analytical Characterization (The Self-Validating System)

Trustworthiness in chemical synthesis is derived from data. The following spectral signatures allow you to confirm the identity of Isomer A and rule out Isomer B.

### 4.1. Proton NMR ( $^1\text{H}$ -NMR) Prediction & Logic

Solvent: DMSO- $d_6$  or  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Diagnostic Logic
7.40 - 7.45	Doublet (d)	2H	Ar-H (ortho to Br)	Typical AA'BB' system of para-substituted rings.
7.10 - 7.15	Doublet (d)	2H	Ar-H (meta to Br)	Upfield from ortho protons due to distance from halogen.
6.80 & 7.30	Broad Singlets	2H	-CONH <sub>2</sub>	Key Differentiator: Primary amides show two broad NH peaks. Isomer B (Anilide) would show only one NH peak ~10 ppm.
2.85 - 2.90	Triplet (t)	2H	Ph-CH <sub>2</sub> -	Benzylic protons.
2.35 - 2.45	Triplet (t)	2H	-CH <sub>2</sub> -CO	Alpha-carbonyl protons.

## 4.2. Infrared (IR) Spectroscopy

- Primary Amide Doublet: Look for two bands in the 3180–3350  $\text{cm}^{-1}$  region (N-H stretching). Note: Isomer B (secondary amide) has only one band here.
- Carbonyl (C=O): Strong band at ~1650–1690  $\text{cm}^{-1}$  (Amide I band).
- C-Br Stretch: ~500–600  $\text{cm}^{-1}$ .

## Applications in Drug Discovery

This molecule is not just an endpoint; it is a versatile scaffold.

- Peptidomimetics: The phenylpropanamide backbone mimics the side chain of phenylalanine, making it a valuable building block for protease inhibitors.
- HDAC Inhibitors: The "cap-linker-zinc binding group" pharmacophore often utilizes phenyl-alkyl chains as linkers to position the zinc-binding group (hydroxamic acid or benzamide) into the enzyme active site.
- PROTAC Linkers: As identified in recent literature (e.g., iodophenyl analogues), halo-phenyl alkyl chains serve as rigid-yet-flexible linkers to connect E3 ligase ligands to target proteins [1].

## References

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